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molecular formula C12H16N4 B8444271 5-(4-methylphenyl)-2-(1,1-dimethylethyl)-2H-tetrazole

5-(4-methylphenyl)-2-(1,1-dimethylethyl)-2H-tetrazole

Cat. No. B8444271
M. Wt: 216.28 g/mol
InChI Key: RADFJMCPILDZOT-UHFFFAOYSA-N
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Patent
US05182263

Procedure details

A solution of 5-(4-methylphenyl)-2H-tetrazole (W. G. Finnegan, R. A. Henry, R. Lofquist J. Am. Chem. Soc. 1958, 80, 3908.) (19.9 g, 0.12 mol), t-butanol (19.5 g, 0.26 mol) and concentrated sulfuric acid (5.84 g, 0.06 mol) in trifluoroacetic acid (122 mL) was stirred at room temperature (3 h) and then diluted with ethyl acetate (250 mL). The mixture was washed sequentially with water (2×50 mL), 10% aqueous sodium hydroxide until washings were basic, water (2×30 mL), and then dried over sodium sulfate (Na2SO4) and filtered. Following removal of the solvents in vacuo, the resultant oil was purified by HPLC on silica gel eluting with 20:1 mixture of hexanes-ethyl acetate to provide 17.5 g of 5-(4-methylphenyl)-2-(1,1-dimethylethyl)-2H-tetrazole as a clear oil, bp. 120°-122° C. (0.3 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
5.84 g
Type
reactant
Reaction Step Two
Quantity
122 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[N:10][NH:11][N:12]=2)=[CH:4][CH:3]=1.[C:13](O)([CH3:16])([CH3:15])[CH3:14].S(=O)(=O)(O)O>FC(F)(F)C(O)=O.C(OCC)(=O)C>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:12]=[N:11][N:10]([C:13]([CH3:16])([CH3:15])[CH3:14])[N:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1N=NNN1
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
5.84 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
122 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed sequentially with water (2×50 mL), 10% aqueous sodium hydroxide until washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (2×30 mL), and then dried over sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
removal of the solvents in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant oil was purified by HPLC on silica gel eluting with 20:1 mixture of hexanes-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1N=NN(N1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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